molecular formula C11H18O2 B6161454 tert-butyl hept-6-ynoate CAS No. 1203588-17-3

tert-butyl hept-6-ynoate

Cat. No.: B6161454
CAS No.: 1203588-17-3
M. Wt: 182.3
InChI Key:
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Description

Tert-butyl hept-6-ynoate: is an organic compound with the molecular formula C11H18O2 . It is a colorless liquid that is soluble in organic solvents such as ethanol, diethyl ether, and benzene. This compound is known for its unique chemical and physical properties, making it valuable in various fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Vinyl Triflates Method: One method for preparing alkynes and alkynyl esters, including tert-butyl hept-6-ynoate, involves the formation of vinyl triflates from ketones and β-keto esters.

    Benzyl Cyanide Method: Another method involves the synthesis of tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions. This method proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl hept-6-ynoate can undergo oxidation reactions, often using reagents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using hydrogenation catalysts.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like tert-butyl hydroperoxide are commonly used.

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include alkenes or alkanes.

    Substitution: Products vary widely based on the substituents involved.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Tert-butyl hept-6-ynoate is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It is used in catalytic reactions, including gold-catalyzed cycloadditions.

Biology:

    Biochemical Studies: The compound’s unique structure makes it useful in studying biochemical pathways and enzyme interactions.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: this compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl hept-6-ynoate exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic reactions, it may act as a substrate that undergoes transformation through the action of catalysts, leading to the formation of desired products. The specific molecular targets and pathways depend on the context of its use, such as in biochemical studies or industrial applications.

Comparison with Similar Compounds

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is similar in that it contains a tert-butyl group and an alkyne moiety.

    Ethyl hept-6-ynoate: Another similar compound with an ethyl group instead of a tert-butyl group.

Uniqueness: Tert-butyl hept-6-ynoate is unique due to its specific combination of a tert-butyl group and an alkyne moiety, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in specific synthetic and industrial applications.

Properties

CAS No.

1203588-17-3

Molecular Formula

C11H18O2

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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